N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide is a chemical compound that features a benzofuran ring, which is known for its wide range of biological and pharmacological applications. Benzofuran derivatives have been extensively studied for their potential in drug discovery, particularly as antimicrobial agents .
Mechanism of Action
Target of Action
Related benzofuran derivatives have been reported to interact with various targets, including monoamine transporters and GlcN6P synthase . These targets play crucial roles in neurotransmission and metabolic processes, respectively.
Mode of Action
It’s known that benzofuran derivatives can act as substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide might interact with its targets to modulate neurotransmission.
Biochemical Pathways
Related compounds have been shown to influence the mapk and akt/mtor signaling pathways . These pathways are involved in various cellular processes, including cell growth, proliferation, and survival.
Pharmacokinetics
Result of Action
Related benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . Additionally, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents to introduce the benzofuran moiety, followed by acylation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for treating infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its antimicrobial properties
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide stands out due to its unique combination of a benzofuran ring with a methoxyacetamide group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(15-14(16)9-17-2)7-12-8-11-5-3-4-6-13(11)18-12/h3-6,8,10H,7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZLKQVTDNSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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